(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
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Overview
Description
28-Homobrassinolide is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, influencing processes such as cell elongation, division, and differentiation. 28-Homobrassinolide is known for its ability to enhance plant growth and stress tolerance, making it a valuable compound in agricultural and horticultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 28-Homobrassinolide can be synthesized from commercially available stigmasterol through a series of chemical reactions. The synthesis typically involves six reaction steps, including isomerization, oxidation, reduction, and Baeyer–Villiger oxidation . The process requires precise control of reaction conditions, such as temperature, pH, and the use of specific reagents like phenylboronic acid and methanol .
Industrial Production Methods: Industrial production of 28-homobrassinolide involves high-performance liquid chromatography (HPLC) for the separation and determination of the compound. The process includes the use of ODS-C18 columns and UV detection at 220 nm. The compound is quantified by the external standard method, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 28-homobrassinolide, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
28-Homobrassinolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.
Biology: Enhances plant growth, stress tolerance, and resistance to pathogens. .
Medicine: Exhibits potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Applied in agriculture to improve crop yield and quality. .
Mechanism of Action
28-Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. Upon binding to its receptor, it triggers a cascade of intracellular events, including protein phosphorylation, conformational changes, and gene expression. The compound interacts with various molecular targets, such as the Liver X receptor isoforms LXR-α and LXR-β, which are involved in cholesterol homeostasis and lipid metabolism .
Comparison with Similar Compounds
Brassinolide: The most active natural brassinosteroid, known for its strong growth-promoting effects.
24-Epibrassinolide: An epi-isomer of brassinolide with similar but slightly less potent effects.
Castasterone: Another naturally occurring brassinosteroid with growth-promoting properties
Uniqueness of 28-Homobrassinolide: 28-Homobrassinolide is unique due to its specific structural features, such as the presence of an ethyl group at the C-24 position. This structural variation contributes to its distinct biological activity and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C29H50O6 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20?,21?,22+,23-,24+,25+,26+,28+,29+/m0/s1 |
InChI Key |
HJIKODJJEORHMZ-ANEZYCRESA-N |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
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